molecular formula C14H11N3O3 B1450488 2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid CAS No. 1368051-28-8

2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid

Cat. No.: B1450488
CAS No.: 1368051-28-8
M. Wt: 269.25 g/mol
InChI Key: WWTMGVWQHGALOW-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the class of triazolo[1,5-a]pyridines. These compounds are known for their diverse biological activities and are often found in medicinal and biologically active compounds.

Biochemical Analysis

Biochemical Properties

2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), where it acts as an inhibitor . This inhibition can modulate signaling pathways that are crucial for cell proliferation and immune responses. Additionally, it has been found to interact with retinoic acid receptor-related orphan receptor gamma t (RORγt), acting as an inverse agonist . These interactions highlight the compound’s potential in regulating immune responses and inflammatory processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involving JAK-STAT signaling . This modulation can lead to changes in gene expression, affecting cellular metabolism and immune responses. The compound has also been observed to impact cell proliferation and apoptosis, making it a potential candidate for cancer therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It binds to the active sites of JAK1 and JAK2, inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby modulating the JAK-STAT pathway. Additionally, its interaction with RORγt involves binding to the ligand-binding domain, leading to a conformational change that reduces the receptor’s activity . These molecular interactions underline the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that its effects on cellular function, such as inhibition of cell proliferation and modulation of immune responses, are sustained over time . These findings suggest that the compound could be effective in chronic treatment scenarios.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits JAK1 and JAK2 activity, leading to reduced inflammation and immune modulation . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dosage optimization in therapeutic applications to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidative demethylation and hydroxylation, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy, making it crucial to understand its metabolic profile for effective drug development.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It has been observed to accumulate in the liver and kidneys, which are primary sites of metabolism and excretion . The compound’s distribution profile is essential for understanding its pharmacokinetics and optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with its target enzymes and receptors . Post-translational modifications, such as phosphorylation, can influence its localization and activity . Understanding these localization dynamics is vital for elucidating the compound’s mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the methods for synthesizing 2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides in a tandem reaction that includes transamidation, nucleophilic addition with nitrile, and subsequent condensation. The reaction is carried out in dry toluene at 140°C, resulting in good-to-excellent yields .

Industrial Production Methods: Industrial production methods for this compound may involve scaling up the microwave-mediated synthesis process. The broad substrate scope and good functional group tolerance of this method make it suitable for large-scale production. Additionally, late-stage functionalization of triazolo[1,5-a]pyridine can further enhance its synthetic utility .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups in the compound.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the compound, enhancing its chemical diversity .

Scientific Research Applications

2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid has numerous scientific research applications. It is used in medicinal chemistry for developing drugs that act as RORγt inverse agonists, PHD-1 inhibitors, and JAK1/JAK2 inhibitors. These compounds are utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . Additionally, the compound’s unique structure makes it valuable in the study of heterocyclic chemistry and the development of new synthetic methodologies .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid include other triazolo[1,5-a]pyridines and triazolo[1,5-a]pyrimidines. These compounds share the triazolo[1,5-a] core structure but differ in their substituents and functional groups .

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its lipophilicity and potential for crossing biological membranes, making it a promising candidate for drug development .

Properties

IUPAC Name

2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c1-20-11-7-3-2-5-9(11)12-15-13-10(14(18)19)6-4-8-17(13)16-12/h2-8H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTMGVWQHGALOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN3C=CC=C(C3=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid
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2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid
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2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid
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2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid
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2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid

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